molecular formula C11H20Br2N2O2 B13997933 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide CAS No. 91354-64-2

3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide

Cat. No.: B13997933
CAS No.: 91354-64-2
M. Wt: 372.10 g/mol
InChI Key: FGBVPTUEMSVUFH-UHFFFAOYSA-N
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Description

3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is a complex organic compound with the molecular formula C11H20Br2N2O2. This compound is characterized by the presence of bromine atoms and amide groups, making it a significant molecule in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide typically involves the reaction of 3-bromopropanoic acid with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which is then further brominated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and amide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-bromo-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and amide groups enhances its versatility in various applications .

Properties

CAS No.

91354-64-2

Molecular Formula

C11H20Br2N2O2

Molecular Weight

372.10 g/mol

IUPAC Name

3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide

InChI

InChI=1S/C11H20Br2N2O2/c12-6-4-10(16)14-8-2-1-3-9-15-11(17)5-7-13/h1-9H2,(H,14,16)(H,15,17)

InChI Key

FGBVPTUEMSVUFH-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CCBr)CCNC(=O)CCBr

Origin of Product

United States

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